molecular formula C19H14ClNO3S B4624353 N-(2-benzoylphenyl)-4-chlorobenzenesulfonamide

N-(2-benzoylphenyl)-4-chlorobenzenesulfonamide

Cat. No. B4624353
M. Wt: 371.8 g/mol
InChI Key: LDQLSUHARPCHJF-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-4-chlorobenzenesulfonamide, commonly known as BCS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and material science. BCS is a white crystalline powder that is soluble in organic solvents and exhibits significant biological activity.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Fahim and Shalaby (2019) explored the synthesis of novel benzenesulfonamide derivatives, including those with chlorinated compounds, which showed significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. The research highlighted the potential interactions against KSHV thymidylate synthase complex, providing insights into their applicability in cancer research (Fahim & Shalaby, 2019).

Antimicrobial and Enzyme Inhibition Potential

Another study conducted by Aziz‐ur‐Rehman et al. (2014) synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, evaluating their biological potential. These compounds exhibited moderate to good activities against both Gram-negative and Gram-positive bacteria and showed enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Chemical Structure and Properties

Kobkeatthawin et al. (2017) presented a highly efficient and simple route to synthesize N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, detailing the chemical structure and crystal analysis of the compound. This research contributes to the understanding of the molecular and crystallographic characteristics, which are crucial for the development of further applications in various scientific fields (Kobkeatthawin et al., 2017).

Anticancer and Antimicrobial Activities

Studies also delve into the design and synthesis of sulfonamide derivatives with potential anticancer and antimicrobial activities. For instance, Malwal et al. (2012) investigated thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents, showing high potency in inhibiting Mycobacterium tuberculosis, higher than the clinical agent isoniazid (Malwal et al., 2012).

properties

IUPAC Name

N-(2-benzoylphenyl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3S/c20-15-10-12-16(13-11-15)25(23,24)21-18-9-5-4-8-17(18)19(22)14-6-2-1-3-7-14/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQLSUHARPCHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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